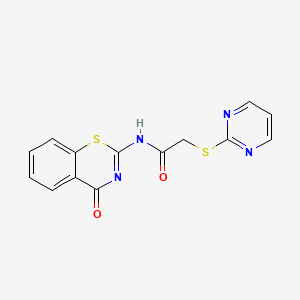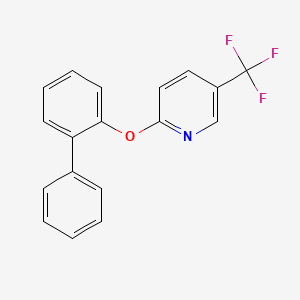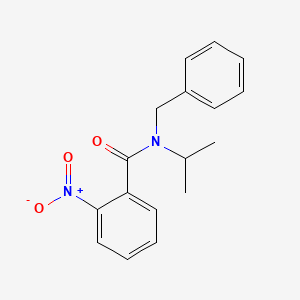
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CNFA, and it has been synthesized using various methods.
作用机制
The mechanism of action of CNFA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. For example, CNFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CNFA has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, CNFA has been shown to cross the blood-brain barrier, suggesting its potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One advantage of using CNFA in lab experiments is its potential as a selective inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using CNFA is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
未来方向
There are several future directions for research involving CNFA. One area of research that has shown promise is the development of CNFA derivatives with improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CNFA and its potential applications in cancer treatment, antibacterial therapy, and neurological disorders. Further investigation into the toxicity of CNFA is also needed to ensure its safe use in lab experiments.
合成方法
The synthesis of CNFA can be achieved using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-chloro-5-nitroaniline with 4-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. Both methods have been used successfully to synthesize CNFA.
科学研究应用
CNFA has been studied for its potential applications in scientific research. One area of research that has shown promise is cancer treatment. CNFA has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Other potential applications of CNFA include its use as an antibacterial agent, an anti-inflammatory agent, and a potential treatment for neurological disorders.
属性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-7-6-12(19(21)22)9-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVRMCQZJHWFC-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)


![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)



![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)